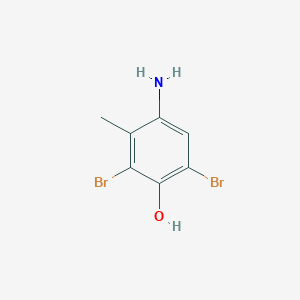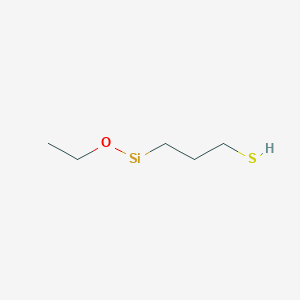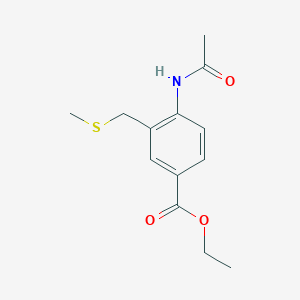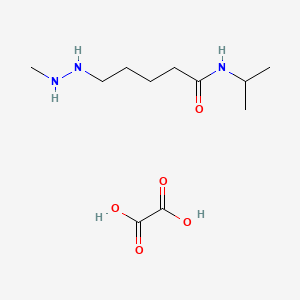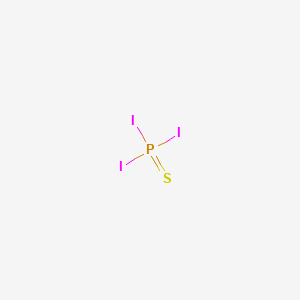![molecular formula C24H40 B14500022 Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane CAS No. 64536-15-8](/img/structure/B14500022.png)
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane is a complex polycyclic hydrocarbon with the molecular formula C24H40 . This compound is characterized by its unique cage-like structure, which makes it an interesting subject of study in the field of organic chemistry.
Preparation Methods
The synthesis of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves multiple steps and specific reaction conditions. One of the common synthetic routes includes the rearrangement of Cookson’s diketone with chlorosulfonic acid in chloroform, followed by acidic hydrolysis This method results in the formation of a key intermediate, which is then further processed to obtain the final compound
Chemical Reactions Analysis
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, chloroform, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chlorosulfonic acid can lead to the formation of chlorinated derivatives, while oxidation reactions may produce hydroxylated compounds.
Scientific Research Applications
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane has several scientific research applications. In chemistry, it is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactivity . In biology and medicine, its derivatives are explored for potential therapeutic applications, although specific uses are still under investigation. In industry, it may be used in the development of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane involves its interaction with various molecular targets and pathways. Due to its unique structure, it can interact with different enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still being studied, and more research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane can be compared with other similar polycyclic hydrocarbons, such as tetracosane and other cage-like structures . What sets it apart is its highly strained structure and the specific arrangement of its carbon atoms, which give it unique chemical and physical properties. Similar compounds include tetracosane, which is a straight-chain alkane with the formula C24H50 .
Properties
CAS No. |
64536-15-8 |
|---|---|
Molecular Formula |
C24H40 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane |
InChI |
InChI=1S/C24H40/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h17-24H,1-16H2 |
InChI Key |
PTSHWFAXSPRIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3CC(CCC4CC5CCC1CCC5C4)CC3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


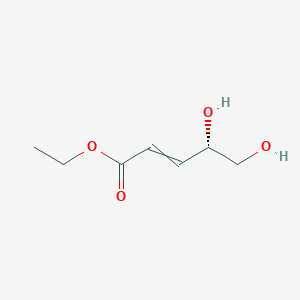
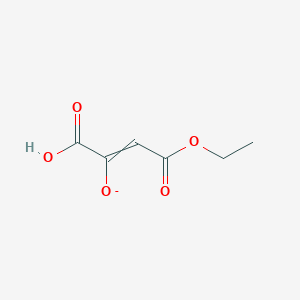
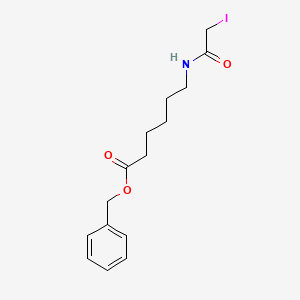
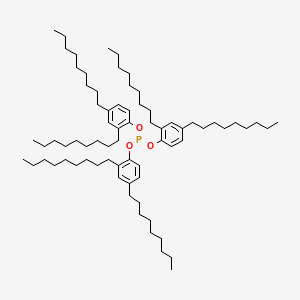

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
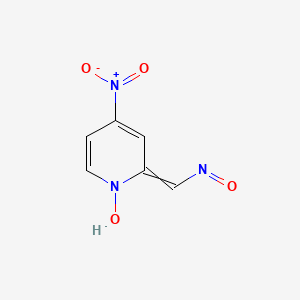
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
